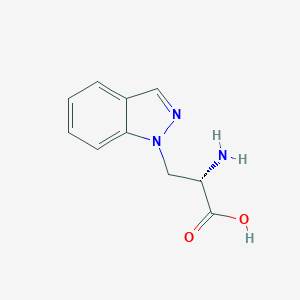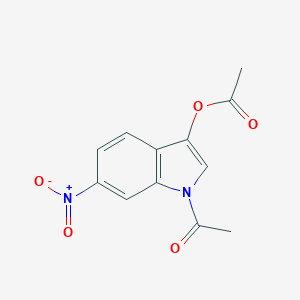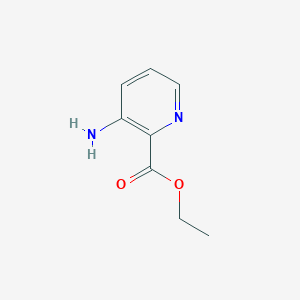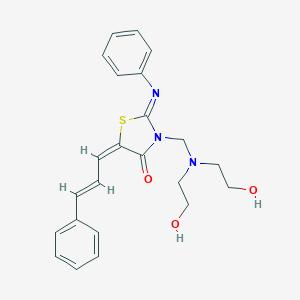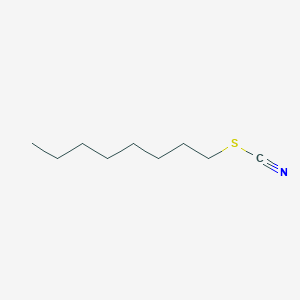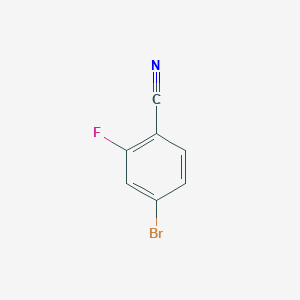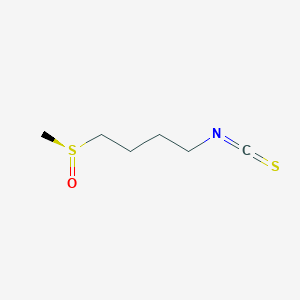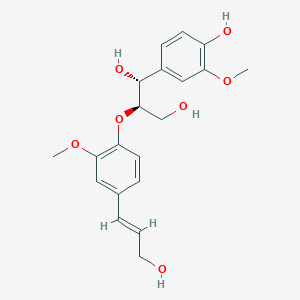
threo-Guaiacylglycerol beta-coniferyl ether
Descripción general
Descripción
Molecular Structure Analysis The molecular structure of threo-Guaiacylglycerol β-coniferyl ether is characterized using techniques like NMR, revealing distinct coupling constants and isomer configurations. This detailed analysis helps in understanding the stereochemistry and biosynthesis of the compound, further supported by synthesis and characterization studies (Lourith, Katayama, & Suzuki, 2005).
Chemical Reactions and Properties Degradation studies show that coniferyl alcohol is a minor degradation product when threo-Guaiacylglycerol β-coniferyl ether reacts with NaHS or polysulfide at various alkalinities, suggesting different mechanisms for the formation of degradation products by HS and by polysulfide (Berthold, Lindfors, & Gellerstedt, 1998).
Physical Properties Analysis The vibrational spectra of threo-Guaiacylglycerol β-coniferyl ether have been analyzed using terahertz time-domain spectroscopy and Raman spectroscopy. This analysis aids in identifying characteristic absorption peaks and estimating the content of erythro and threo forms in the sample, providing insights into its physical properties (Su et al., 2015).
Chemical Properties Analysis The chemical properties of threo-Guaiacylglycerol β-coniferyl ether are further elucidated through studies on its degradation and the impact of various treatments on its structure. These studies reveal the role of different chemical reactions in the decomposition and transformation of this compound, offering a comprehensive view of its chemical behavior (Kishimoto & Sano, 2001).
Aplicaciones Científicas De Investigación
Lignin Degradation Research
- Scientific Field : Chemistry and Biochemistry .
- Application Summary : Guaiacylglycerol-β-guaiacyl ether (Gβ2) is used as a model compound for evaluating the β-O-4 bond cleavage under diverse thermal and aqueous medium conditions .
- Methods of Application : Experimental conditions included varied pH (3–10), microbial biodegradation, subcritical water environment (150–250 °C), and mild pyrolysis (150–250 °C). High-performance liquid chromatography with high-resolution mass spectrometry was employed for accurate detection and quantification of both Gβ2 and its degradation/modification products in an aqueous environment .
- Results : The results showed that Gβ2 remained stable under exposure to moderate pH and several bacterial strains. Differing Gβ2 breakdown pathways were reported for subcritical water treatment vs. pyrolysis under an inert atmosphere .
Proangiogenic Agents Development
- Scientific Field : Medical Research and Pharmacology .
- Application Summary : Guaiacylglycerol 8-O-4′-coniferyl ether is being developed as a proangiogenic agent. Proangiogenic compounds promote the formation of new blood vessels from existing endothelia, which could be beneficial in promoting wound healing, treating burns, and the revascularization of ischemic tissues encountered in stroke victims and those suffering from cardiac disorders .
- Methods of Application : The proangiogenic properties of the synthetic materials were evaluated in a human microvascular endothelial cell tubule formation assay .
- Results : All the synthetic materials were found to be active, with the 8S-configured compounds being the most potent .
Anti-neuroinflammatory Activities
- Scientific Field : Neurology and Pharmacology .
- Application Summary : threo-Guaiacylglycerol beta-coniferyl ether has been found to exhibit anti-neuroinflammatory activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Anti-Inflammatory Agent
- Scientific Field : Pharmacology .
- Application Summary : threo-Guaiacylglycerol beta-coniferyl ether is a lignan that can inhibit NO production . This suggests that it may have potential as an anti-inflammatory agent .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZJIXULOZDRT-FMEUAVTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
threo-Guaiacylglycerol beta-coniferyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



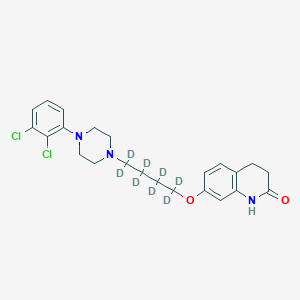
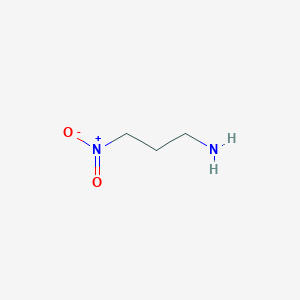
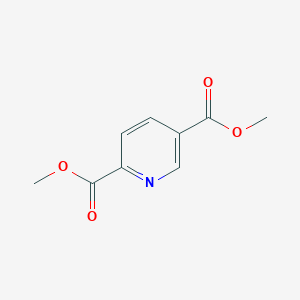
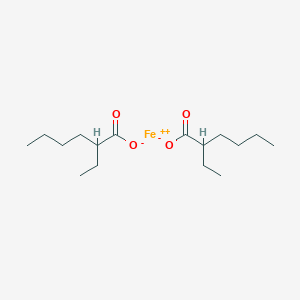
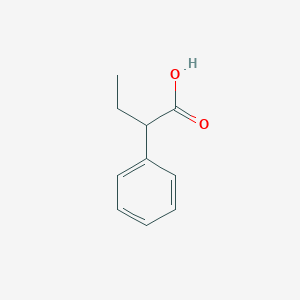
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)
